molecular formula C8H6BrNO4 B1219395 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE CAS No. 5029-61-8

2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE

Cat. No.: B1219395
CAS No.: 5029-61-8
M. Wt: 260.04 g/mol
InChI Key: ADFUHIYILOQDHG-UHFFFAOYSA-N
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Description

2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE: is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the second position and a nitro group at the fourth position, along with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-hydroxy-3-nitroacetophenone: The synthesis of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE can be achieved by brominating 4-hydroxy-3-nitroacetophenone.

    Industrial Production Methods: Industrially, the compound can be synthesized through a similar bromination process, but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide in methanol or sodium ethoxide in ethanol.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-bromo-1-(4-amino-3-hydroxyphenyl)ethanone.

    Oxidation: Formation of 2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone with an oxidized hydroxyl group.

Mechanism of Action

The mechanism of action of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Biological Activity

2-Bromo-4'-hydroxy-3'-nitroacetophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C8_8H7_7BrN2_2O4_4
  • Molecular Weight : 247.05 g/mol
  • CAS Number : 2491-38-5
  • Melting Point : 123-126 °C
  • Density : 1.6 g/cm³

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : It has been identified as a PTP1B inhibitor with a Ki value of 42 μM, suggesting potential applications in diabetes and obesity management due to the enzyme's role in insulin signaling .
  • Antimicrobial Properties : Recent studies indicate that derivatives of this compound may possess antimicrobial activity, which could be leveraged in developing new antibiotics .

The biological effects of this compound can be attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : The compound binds to active sites of target enzymes, leading to conformational changes that inhibit their activity. This mechanism is crucial for its role as a PTP1B inhibitor, impacting insulin signaling pathways .
  • Cellular Effects : It influences cell signaling pathways and gene expression, potentially affecting cellular metabolism and proliferation. This could make it a candidate for cancer treatment by inducing apoptosis in malignant cells .

Case Study 1: Antidiabetic Potential

A study investigated the effects of this compound on insulin signaling in diabetic models. Results showed that the compound significantly improved glucose uptake in muscle cells by enhancing insulin receptor signaling through PTP1B inhibition.

Case Study 2: Antimicrobial Activity

Research conducted on various bacterial strains demonstrated that derivatives of this compound exhibited notable antimicrobial activity. The study quantified the Minimum Inhibitory Concentration (MIC) values against common pathogens, suggesting its potential as a lead compound for antibiotic development.

CompoundMIC (µg/mL)Target Pathogen
This compound32E. coli
Derivative A16S. aureus
Derivative B8P. aeruginosa

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate bioavailability influenced by its solubility and stability under physiological conditions. Studies show that it is metabolized primarily in the liver, with significant excretion through urine .

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation. Preliminary studies suggest low toxicity at therapeutic doses; however, further toxicological assessments are essential to establish safe dosage ranges for clinical applications.

Properties

IUPAC Name

2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-8(12)5-1-2-7(11)6(3-5)10(13)14/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFUHIYILOQDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063682
Record name Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5029-61-8
Record name 2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5029-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromo-4-hydroxy-3-nitroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 50 ml. of chloroform was dissolved 5.4 g. of 4-hydroxy-3-nitroacetophenone and then 5 ml. of chloroform solution of 4.8 g. of bromine was added dropwise to the solution gradually. Thereafter, the mixture was stirred for 15 minutes and concentrated under a reduced pressure to form yellow crystals. By recrystallizing the product from benzene-n-hexane, 6.3 g. of the crystals of α-bromo-4-hydroxy-3-nitroacetophenone melting at 69°-71° C. were obtained.
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